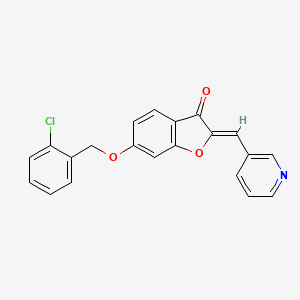
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylthio group, a dichlorophenyl group, and a phenyl group attached to an imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with benzylthiol and phenylimidazole under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can be performed using appropriate halogenating or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-dichloro-4-[(3,4-dichlorophenyl)disulfanyl]benzene
- 3,4-dichlorophenyl isocyanate
- 3,4-dichlorodiphenyl ether
Uniqueness
2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-benzylsulfanyl-5-(3,4-dichlorophenyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2S/c23-19-12-11-17(13-20(19)24)21-14-25-22(26(21)18-9-5-2-6-10-18)27-15-16-7-3-1-4-8-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFFZXOLDCCNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804448.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2804449.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2804450.png)
![2-[(Propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2804452.png)
![ethyl 4-{2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2804453.png)
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B2804454.png)

![2-((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B2804456.png)

![N-[[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]prop-2-enamide](/img/structure/B2804461.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(phenylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2804467.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2804468.png)
